molecular formula C16H15NO B1313061 (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one CAS No. 569646-61-3

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

Cat. No. B1313061
M. Wt: 237.3 g/mol
InChI Key: KBRLAQKXYNXIGJ-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “(2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP)”, was synthesized by a base-catalyzed Claisen-Schmidt condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, single crystal X-ray diffraction analysis was used to determine that APBPP crystallized in the monoclinic crystal system with the P21/n space group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of “(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” with benzamidine hydrochloride has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the optical absorption, thermal stability, material decomposition, and melting point of APBPP were determined using various techniques .

Scientific Research Applications

Molecular Synthesis and Characterization

  • Synthesis Techniques : A variety of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one derivatives have been synthesized and characterized using various techniques. For example, Tayade & Waghmare (2016) reported the successful isomerization of related compounds, justifying their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

  • Structural Analysis : Detailed structural analysis, including X-ray crystallography, has been performed on several derivatives. Girisha et al. (2016) discussed the hydrogen-bonded chains in the crystal structures of these compounds (Girisha et al., 2016).

Antioxidant and Biological Properties

  • Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested derivatives for antioxidant activity. They found that certain derivatives exhibited strong antioxidant properties (Sulpizio et al., 2016).

  • Antiviral Potential : Almeida-Neto et al. (2020) evaluated the interactions of derivatives with SARS-CoV-2 targets, suggesting potential antiviral applications (Almeida-Neto et al., 2020).

Corrosion Inhibition

  • Industrial Applications : Baskar et al. (2012) investigated the use of derivatives as corrosion inhibitors for mild steel, showing effective corrosion prevention (Baskar et al., 2012).

Photophysical Properties

  • Optical Properties : Kumari et al. (2017) explored the absorption and fluorescence characteristics of derivatives, highlighting their potential in photophysical applications (Kumari et al., 2017).

Drug Discovery and Biological Research

  • MAO Inhibitors : Sasidharan et al. (2018) synthesized and evaluated derivatives as inhibitors of monoamine oxidase, which is significant in developing treatments for neurological disorders (Sasidharan et al., 2018).

  • Antimicrobial Activity : Various studies have examined the antimicrobial properties of these derivatives, indicating potential applications in combating microbial infections.

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLAQKXYNXIGJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

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